![molecular formula C21H22N2O2 B2500233 1,3-Bis(1,2,3,4-tetrahydroisoquinolin-2-yl)propane-1,3-dione CAS No. 565192-27-0](/img/structure/B2500233.png)
1,3-Bis(1,2,3,4-tetrahydroisoquinolin-2-yl)propane-1,3-dione
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Overview
Description
The compound 1,3-Bis(1,2,3,4-tetrahydroisoquinolin-2-yl)propane-1,3-dione is a chemical structure that is not directly mentioned in the provided papers. However, the papers do discuss various related compounds with similar structural motifs, such as bis-tetrahydroisoquinoline derivatives and bis-dibenz[de,h]isoquinoline-1,3-diones, which can provide insights into the properties and synthesis of related compounds .
Synthesis Analysis
The synthesis of related compounds involves multiple steps and can vary depending on the desired substituents and linkers. For example, the synthesis of the smallest stable tetraisocyanide with S4 symmetry, which is structurally related to the compound of interest, was achieved in four steps and showed high functional group tolerance . Similarly, the synthesis of N-substituted 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones was reported using different strategies, including starting from 1,4-dihydrobenz[g]isoquinoline-3(2H)-ones .
Molecular Structure Analysis
The molecular structure of bis-tetrahydroisoquinoline derivatives has been analyzed through X-ray crystallography, which provides detailed information about the conformation and absolute configuration of these compounds . The crystal structure analysis helps in understanding the stereochemistry and molecular interactions that may influence the biological activity and physical properties of the compounds.
Chemical Reactions Analysis
The reactivity of bis-tetrahydroisoquinoline derivatives can be inferred from studies on similar compounds. For instance, the polymerization of bis[4-bis(2,3-epoxypropyl)aminophenyl]methane led to the formation of new derivatives of 3-hydroxy-1,2,3,4-tetrahydroquinoline, indicating the potential for these structures to participate in complex chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of bis-tetrahydroisoquinoline derivatives can be influenced by their molecular structure and hydration state. For example, the fragmentation patterns of bis-phthalimide derivatives in electron impact ionization-mass spectrometry were found to be dependent on the alkyl linker length and hydration state, which affects the stability of the molecular ions . The electronic properties, such as HOMO-LUMO gaps and molecular electrostatic potential surfaces, can also be studied to predict the reactivity and interactions of these compounds .
Scientific Research Applications
Fragmentation Study in Mass Spectrometry
One study involves the analysis of bis-phthalimide derivatives, closely related to 1,3-bis(1,2,3,4-tetrahydroisoquinolin-2-yl)propane-1,3-dione, focusing on their behavior under electron impact ionization-mass spectrometry. The research found that the stability of these compounds during fragmentation can be influenced by the alkyl chain length, hydration, and structure. Such findings are essential for understanding the molecular dynamics and stability of similar compounds under mass spectrometric analysis (Yosefdad et al., 2020).
Luminescent Properties in Bimetallic Complexes
Another study reports on the synthesis, electrochemistry, and photophysical properties of homobimetallic Re(I) complexes, which are structurally similar to the compound . This research underscores the potential use of such compounds in luminescence studies, highlighting their applications in creating materials with unique photophysical properties (Lin et al., 1992).
Structure Analysis of Stereoisomers
The crystal structure analysis of bis-tetrahydroisoquinoline derivatives, which share a similar structural framework with 1,3-Bis(1,2,3,4-tetrahydroisoquinolin-2-yl)propane-1,3-dione, establishes the absolute configuration and conformation of stereoisomers. This kind of analysis is crucial for the development of pharmaceuticals and materials science, offering insights into the stereochemical preferences that may influence biological activity and material properties (Wouters et al., 2010).
Photophysical Studies and Material Development
Research on the photophysical properties of europium(III) complexes sensitized with β-diketonato and N, N-donors ancillary ligands demonstrates the potential of similar compounds in the development of luminescent materials. Such materials have applications in display technologies and lighting, indicating that derivatives of 1,3-Bis(1,2,3,4-tetrahydroisoquinolin-2-yl)propane-1,3-dione could be explored for similar purposes (Bala et al., 2018).
Future Directions
The future directions of research on “1,3-Bis(1,2,3,4-tetrahydroisoquinolin-2-yl)propane-1,3-dione” and similar compounds could involve the development of novel 1,2,3,4-tetrahydroisoquinoline analogs with potent biological activity, given the significant attention this class of compounds has received in the scientific community .
properties
IUPAC Name |
1,3-bis(3,4-dihydro-1H-isoquinolin-2-yl)propane-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c24-20(22-11-9-16-5-1-3-7-18(16)14-22)13-21(25)23-12-10-17-6-2-4-8-19(17)15-23/h1-8H,9-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WADSRGWSNLQNNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CC(=O)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(1,2,3,4-tetrahydroisoquinolin-2-yl)propane-1,3-dione |
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